molecular formula C12H27O5P B13859692 dibutyl 2-hydroxybutyl phosphate

dibutyl 2-hydroxybutyl phosphate

Cat. No.: B13859692
M. Wt: 282.31 g/mol
InChI Key: BMBIABCJBNFAAS-UHFFFAOYSA-N
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Description

While the query specifies "dibutyl 2-hydroxybutyl phosphate," the available evidence focuses on dibutyl 2-hydroxyethyl phosphate (CID 86392), a structurally analogous organophosphate ester. This compound has the molecular formula C₁₀H₂₃O₅P and features a hydroxyethyl (-OCH₂CH₂OH) group attached to the phosphate backbone. Key structural details include:

  • SMILES: CCCCOP(=O)(OCCCC)OCCO
  • InChIKey: IHYIUHPLGDTUKJ-UHFFFAOYSA-N
  • Physical Properties: Though specific data (e.g., melting/boiling points) are absent in the evidence, the hydroxyethyl group likely enhances hydrophilicity compared to non-hydroxylated analogs like dibutyl phosphate (DBP).

This compound’s hydroxyl group may influence its solubility, reactivity, and environmental behavior, distinguishing it from other phosphate esters.

Properties

Molecular Formula

C12H27O5P

Molecular Weight

282.31 g/mol

IUPAC Name

dibutyl 2-hydroxybutyl phosphate

InChI

InChI=1S/C12H27O5P/c1-4-7-9-15-18(14,16-10-8-5-2)17-11-12(13)6-3/h12-13H,4-11H2,1-3H3

InChI Key

BMBIABCJBNFAAS-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OCC(CC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Dibutyl 2-Hydroxybutyl Phosphate

Overview of Related Compound Synthesis: Dibutyl Phosphate

The synthesis of dibutyl phosphate (DBP) is foundational for producing this compound, as the latter involves further functionalization or substitution on the phosphate ester. A patented industrial method for dibutyl phosphate involves the reaction of butanol with phosphorus oxychloride, followed by a sequence of controlled reaction steps including synthesis, slaking, acid discharge, alkali cleaning, pickling, washing, and refining under carefully controlled temperature and pH conditions.

Table 1: Key Reaction Conditions for Dibutyl Phosphate Synthesis from Phosphorus Oxychloride and Butanol
Step Conditions Temperature (°C) Duration Notes
Synthetic Phosphorus oxychloride + butanol 0 to 10 1-2 hours stirring Slow addition, maintain cooling
Slaking Heat reaction mixture 25 to 35 2-3 hours stirring HCl gas absorbed by butanol condenser
Acid Discharge Warm and vacuumize 35 to 55 2-3 hours each Vacuum tightness > 18 mmHg
Alkali Cleaning NaOH solution added, pH 7-7.5 60 to 90 1-2 hours stirring Neutralization and impurity removal
Pickling Sulfuric acid addition, pH 5.5-6 50 to 60 1-2 hours stirring Removal of residual impurities
Washing Tap water washing Room temp 0.5-1 hour stirring Separation of aqueous impurities
Refining Vacuum distillation 115 to 125 1-2 hours Final purification to obtain dibutyl phosphate

This process achieves high purity dibutyl phosphate with reduced intermediate steps and minimized environmental pollution.

Adaptation for this compound Preparation

The preparation of this compound typically involves the esterification of dibutyl phosphate with 2-hydroxybutanol or the corresponding chlorophosphate intermediate with 2-hydroxybutanol under controlled conditions.

A general synthetic strategy follows these steps:

This method is adapted from the general dialkyl hydrogen phosphate synthesis procedures reported in the literature.

Table 2: Typical Reaction Conditions for Dialkyl Hydrogen Phosphate Synthesis (Adapted for this compound)
Step Reagents/Conditions Temperature (°C) Duration Notes
Dissolution of chlorophosphate Dibutyl chlorophosphate in THF 0 Immediate Colorless solution
Addition of nucleophile Dropwise addition of 2-hydroxybutanol 0 30 minutes stirring Vigorous stirring to ensure reaction
Neutralization Aqueous NaOH (1 M) 0 30 minutes Controls pH, removes HCl byproduct
Concentration and extraction Reduced pressure, extraction with Et2O Room temp Variable Organic layer dried over MgSO4
Acidification HCl to pH 0-1 Room temp Multiple extractions Isolates pure phosphate ester
Drying and storage Dry over MgSO4, store under argon -17 Storage Prevents hydrolysis and degradation

Research Findings and Optimization

  • Temperature Control : Maintaining low temperatures (0-10 °C) during the addition of 2-hydroxybutanol to dibutyl chlorophosphate is critical to minimize side reactions and hydrolysis.
  • pH Regulation : Neutralization with sodium hydroxide to pH 7-7.5 during workup ensures removal of hydrochloric acid and stabilization of the phosphate ester.
  • Purification : Multiple washing and acidification steps are necessary to separate the product from impurities and residual reagents.
  • Storage Conditions : The final product is sensitive to hydrolysis; hence, storage under inert atmosphere (argon) at low temperature (-17 °C) is recommended to maintain stability.

Comparative Analysis of Preparation Methods

Method Aspect Industrial Phosphorus Oxychloride Route Laboratory Chlorophosphate Route
Starting Materials Phosphorus oxychloride + butanol Dibutyl chlorophosphate + 2-hydroxybutanol
Reaction Medium Enamel reactor, aqueous and organic phases Tetrahydrofuran (THF) solvent
Temperature Range 0 to 125 °C (varied by step) 0 °C during nucleophilic substitution
Purification Alkali cleaning, acid pickling, washing, vacuum refining Extraction, acidification, drying over MgSO4
Yield and Purity High yield, industrial scale with waste utilization Moderate yield (~46% reported for similar dialkyl phosphates)
Environmental Impact Waste minimized by reuse of byproducts Laboratory scale, less optimized for waste

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-hydroxybutyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyl 2-oxobutyl phosphate.

    Reduction: Reduction reactions can convert it back to its precursor alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include dibutyl 2-oxobutyl phosphate, dibutyl phosphate, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Dibutyl 2-hydroxybutyl phosphate has several applications in scientific research:

    Chemistry: It is used as a ligand in the extraction of lanthanide ions from solid and liquid materials by supercritical CO2.

    Biology: The compound is used in the solvent-detergent method for the production of immunoglobulin, which is crucial for inactivating viruses with lipid envelopes.

    Medicine: It plays a role in the development of antiviral therapies by serving as a solvent in the production of immunoglobulin.

    Industry: It is utilized in the formulation of various industrial products, including surfactants and plasticizers.

Mechanism of Action

The mechanism of action of dibutyl 2-hydroxybutyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular processes and pathways, contributing to its biological and industrial effects .

Comparison with Similar Compounds

Structural Differences :

  • DBP lacks hydroxyl groups, with the formula C₈H₁₉O₄P (vs. C₁₀H₂₃O₅P for the hydroxyethyl variant) .
  • Physical Properties :
    • Melting Point: -13°C
    • Boiling Point: 135–138°C
    • Density: 1.06 g/cm³
    • Water Solubility: 18 g/L at 20°C .

      Chemical Behavior :
  • Acts as a moderate-strength acid (pKa ~1–2) due to partial esterification of phosphoric acid.
  • Reacts with metals to release flammable hydrogen gas .
    Toxicity and Regulation :
  • ACGIH TLV-TWA: 1 ppm (8.6 mg/m³) .
  • OSHA guidelines categorize it under "nuisance dust" at 5 mg/m³ for particulates .

Tributyl Phosphate (TBP, CAS 126-73-8)

Structural Differences :

  • Fully esterified phosphate (three butyl groups vs. two butyl + one hydroxyethyl in the hydroxyethyl variant).
    Physical Properties :
  • Higher molecular weight (266.3 g/mol) and lower water solubility (0.39 g/L at 25°C).
    Toxicity and Regulation :

Dibutyl Butylphosphonate (CAS 78-46-6)

Structural Differences :

  • Phosphonate backbone (C-P bond) instead of phosphate (P-O-P).
    Toxicity and Regulation :
  • Proposed AOEL: 0.02 ppm, derived by applying uncertainty factors to TBP’s TLV .

Hydroxy-Containing Analogs (e.g., Dibutyl 2-Hydroxyethyl Phosphate)

Key Distinctions :

  • Hydrophilicity : The hydroxyethyl group increases polarity, likely enhancing water solubility compared to DBP or TBP.
  • Reactivity : Hydroxyl groups may participate in hydrogen bonding or hydrolysis, altering degradation pathways.
  • Toxicity Profile: No direct data are available, but hydroxylation could reduce volatility (lower inhalation risk) while increasing metabolic clearance rates.

Data Table: Comparative Analysis

Property Dibutyl 2-Hydroxyethyl Phosphate Dibutyl Phosphate (DBP) Tributyl Phosphate (TBP)
Molecular Formula C₁₀H₂₃O₅P C₈H₁₉O₄P C₁₂H₂₇O₄P
Molecular Weight (g/mol) 242.25 210.21 266.32
Water Solubility Likely >18 g/L* 18 g/L 0.39 g/L
Boiling Point (°C) Not reported 135–138 289 (decomposes)
ACGIH TLV-TWA (ppm) Not established 1 0.2
Key Functional Groups Hydroxyethyl, phosphate Phosphate Phosphate (fully esterified)

*Inferred from structural similarity to DBP with added hydroxyl group.

Q & A

Q. Methodological Guidance :

  • Use fractional factorial design to isolate critical variables (e.g., temperature vs. catalyst efficiency) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and quantify impurities using high-performance liquid chromatography (HPLC) .

How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

Advanced Research Question
Discrepancies often arise from differences in experimental protocols (e.g., heating rates in thermogravimetric analysis (TGA) or sample purity). For instance, impurities like residual solvents or unreacted alcohols can lower decomposition temperatures.

Q. Methodological Guidance :

  • Conduct a meta-analysis of existing datasets, categorizing results by methodology (e.g., differential scanning calorimetry (DSC) vs. TGA) and sample preparation protocols .
  • Replicate conflicting studies under controlled conditions, using standardized purity thresholds (≥98% by HPLC) and calibrated equipment .

What characterization techniques are essential for confirming the structural integrity of this compound?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for verifying ester linkages and hydroxyl group positioning. Fourier-transform infrared (FTIR) spectroscopy can confirm phosphate ester bonds (P=O stretch at 1250–1300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation pattern analysis .

Q. Methodological Guidance :

  • Cross-validate results using two independent techniques (e.g., NMR and MS) to mitigate instrument-specific artifacts .
  • For quantitative analysis, pair gas chromatography (GC) with flame ionization detection (FID) to assess purity .

How should researchers design experiments to investigate the environmental degradation pathways of this compound?

Advanced Research Question
Degradation studies require simulating natural conditions (e.g., aqueous hydrolysis at varying pH levels or UV exposure). Advanced approaches include isotopic labeling (e.g., ¹⁸O tracing) to track hydrolysis products and liquid chromatography-mass spectrometry (LC-MS) to identify intermediates.

Q. Methodological Guidance :

  • Use response surface methodology (RSM) to model interactions between pH, temperature, and light intensity .
  • Employ high-resolution mass spectrometry (HRMS) for non-targeted screening of degradation byproducts .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation. Waste must be neutralized with alkaline solutions (e.g., 10% sodium bicarbonate) before disposal in designated hazardous waste containers .

Q. Methodological Guidance :

  • Conduct a hazard operability (HAZOP) study to identify risks during synthesis and storage .
  • Implement emergency response drills for chemical spills, referencing Material Safety Data Sheets (MSDS) .

How can molecular dynamics (MD) simulations elucidate the interaction mechanisms of this compound in fuel additive formulations?

Advanced Research Question
MD simulations can model the compound’s behavior in hydrocarbon matrices, predicting interactions with surfactants or stabilizers. Key parameters include solvation free energy, diffusion coefficients, and interfacial activity.

Q. Methodological Guidance :

  • Use all-atom force fields (e.g., CHARMM or AMBER) with explicit solvent models to simulate phase behavior .
  • Validate simulations with experimental data from small-angle X-ray scattering (SAXS) or neutron reflectometry .

What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?

Advanced Research Question
Non-linear regression models (e.g., Hill equation or probit analysis) are ideal for quantifying EC₅₀ values. For low-dose effects, benchmark dose (BMD) modeling is preferred over no-observed-adverse-effect-level (NOAEL) methods.

Q. Methodological Guidance :

  • Apply Bayesian hierarchical models to account for inter-study variability in meta-analyses .
  • Use partial least squares regression (PLSR) to correlate structural descriptors with toxicity endpoints .

How can researchers address reproducibility challenges in catalytic applications of this compound?

Advanced Research Question
Reproducibility issues often stem from catalyst surface heterogeneity or solvent effects. Strategies include pre-treating catalysts (e.g., calcination or plasma activation) and standardizing solvent purity (e.g., anhydrous vs. reagent-grade).

Q. Methodological Guidance :

  • Implement design of experiments (DoE) to optimize catalyst loading and solvent selection .
  • Characterize catalyst surfaces using X-ray photoelectron spectroscopy (XPS) or Brunauer-Emmett-Teller (BET) analysis .

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